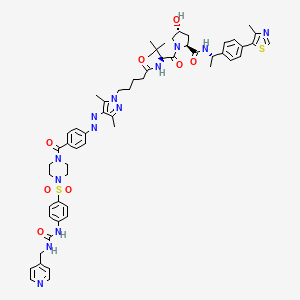
PROTAC NAMPT Degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC NAMPT Degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to target and degrade nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown significant anti-proliferative activity, particularly against A2780 cells, with an IC50 value of 0.12 μM . It is a promising candidate for cancer treatment due to its ability to effectively degrade NAMPT, a key enzyme involved in NAD+ biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC NAMPT Degrader-1 involves the conjugation of a NAMPT inhibitor with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general PROTAC synthesis involves multiple steps, including the preparation of the NAMPT inhibitor, the E3 ligase ligand, and the linker, followed by their conjugation through amide bond formation or click chemistry .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. Typically, large-scale production of PROTACs involves optimization of the synthetic route to improve yield and purity, followed by rigorous purification processes such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC NAMPT Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the NAMPT inhibitor or the E3 ligase ligand.
Reduction: This reaction can be used to reduce any oxidized intermediates during synthesis.
Substitution: This reaction is crucial for introducing various functional groups into the NAMPT inhibitor or the E3 ligase ligand.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major product formed from these reactions is the final PROTAC molecule, which consists of the NAMPT inhibitor, the E3 ligase ligand, and the linker .
Aplicaciones Científicas De Investigación
PROTAC NAMPT Degrader-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
PROTAC NAMPT Degrader-1 exerts its effects by inducing the degradation of NAMPT through the ubiquitin-proteasome system. The compound binds to NAMPT and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of NAMPT, marking it for degradation by the proteasome. The degradation of NAMPT leads to a decrease in NAD+ levels, which is essential for cellular energy metabolism and survival, particularly in cancer cells .
Propiedades
Fórmula molecular |
C57H69N13O8S2 |
|---|---|
Peso molecular |
1128.4 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[5-[3,5-dimethyl-4-[[4-[4-[4-(pyridin-4-ylmethylcarbamoylamino)phenyl]sulfonylpiperazine-1-carbonyl]phenyl]diazenyl]pyrazol-1-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H69N13O8S2/c1-36(41-11-13-42(14-12-41)51-38(3)60-35-79-51)61-53(73)48-32-46(71)34-69(48)55(75)52(57(5,6)7)63-49(72)10-8-9-27-70-39(4)50(37(2)66-70)65-64-45-17-15-43(16-18-45)54(74)67-28-30-68(31-29-67)80(77,78)47-21-19-44(20-22-47)62-56(76)59-33-40-23-25-58-26-24-40/h11-26,35-36,46,48,52,71H,8-10,27-34H2,1-7H3,(H,61,73)(H,63,72)(H2,59,62,76)/t36-,46+,48-,52+/m0/s1 |
Clave InChI |
VRQKYAYDNWNJPU-RYSVJAJTSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















